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Compound of Interest

Compound Name:
3-bromo-1H-pyrrolo[2,3-c]pyridin-

4-amine

CAS No.: 1190318-83-2

Cat. No.: B3219484 Get Quote

Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere in the

medicinal chemist’s toolkit, offering a distinct physicochemical and intellectual property (IP)

profile compared to the ubiquitous 7-azaindole and indole scaffolds.[1][2][3] While 7-azaindole

(pyrrolo[2,3-b]pyridine) is often the "gold standard" for ATP-competitive hinge binding due to its

complementary donor-acceptor motif, 6-azaindole provides unique vectors for hydrogen

bonding, altered solubility profiles, and a differentiated metabolic liability landscape.

This guide details the structural rationale, synthetic access, and optimization strategies

required to effectively deploy the 6-azaindole scaffold in kinase drug discovery.

Part 1: Structural Rationale & Physicochemical
Properties[3][4]
The Bioisosteric Triad
In kinase inhibitor design, the "hinge region" of the ATP binding pocket is the primary anchor

point. The choice between indole, 7-azaindole, and 6-azaindole dictates the H-bond network

and water-mediated interactions.

Indole: Monodentate donor (N1-H). Lipophilic.[4]
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7-Azaindole: Bidentate motif (N1-H donor, N7 acceptor). Ideal for mimicking the Adenine ring

of ATP.[5]

6-Azaindole: Modified bidentate potential. The N6 nitrogen is positioned differently, altering

the vector of the H-bond acceptor. This is crucial when the kinase hinge region possesses a

backbone carbonyl that is spatially offset or when a water-mediated bridge is required.

Physicochemical Comparison
The insertion of nitrogen into the 6-position significantly alters the electronic landscape of the

bicyclic system compared to the 7-isomer.
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Property Indole 7-Azaindole 6-Azaindole
Implications
for Design

IUPAC Name 1H-indole
1H-pyrrolo[2,3-

b]pyridine

1H-pyrrolo[2,3-

c]pyridine

Core scaffold

definition.[5]

H-Bond Donor N1-H N1-H N1-H

Conserved hinge

interaction

(Glu/Met

backbone).

H-Bond Acceptor None N7 (Strong) N6 (Moderate)
N6 vector is ~60°

offset from N7.

pKa (Conj. Acid) -2.4 4.6 6.8

6-aza is more

basic; higher

fraction ionized

at physiological

pH.

LogP ~2.1 ~1.2 ~1.1

Improved

aqueous

solubility over

indole.

Metabolic Risk CYP450
Aldehyde

Oxidase (C2)

Aldehyde

Oxidase (C2)

Both azaindoles

are AO

substrates; 6-aza

requires C2

blocking.

Visualization: Scaffold Decision Logic
The following diagram illustrates the decision process for selecting the 6-azaindole scaffold

based on structural requirements and liability mitigation.
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Caption: Decision logic for scaffold hopping from 7-azaindole to 6-azaindole, highlighting the

critical metabolic mitigation step at C2.

Part 2: Synthetic Accessibility & Functionalization
Synthesizing 6-azaindoles is historically more challenging than 7-azaindoles due to the lack of

cheap 3-aminopyridine precursors that cyclize as readily as 2-aminopyridines. However,

modern methodologies have streamlined access.

The Bartoli Indole Synthesis (Preferred Route)
The Bartoli reaction is the most robust method for accessing the 6-azaindole core from nitro-

pyridines. It tolerates various substitutions on the pyridine ring.[2]

Mechanism: Reaction of a ortho-substituted nitro-pyridine with vinyl magnesium bromide. Key

Advantage: Rapid construction of the bicyclic core in a single step.

Protocol: Synthesis of 6-Azaindole Core
Reference Standard: Adapted from Bartoli et al. and subsequent optimizations [1, 5].

Reagents:

4-methoxy-3-nitropyridine (Starting Material)

Vinylmagnesium bromide (1.0 M in THF)[6]

Anhydrous THF

Saturated NH4Cl solution

Step-by-Step Methodology:

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 4-methoxy-3-

nitropyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

Cooling: Cool the solution to -40°C. (Note: Unlike typical organolithium reactions at -78°C,

Bartoli reactions often require slightly higher temperatures to initiate, but -40°C balances

reactivity and selectivity).
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Addition: Add Vinylmagnesium bromide (3.0 eq) dropwise over 20 minutes via syringe pump.

The solution will turn deep red/brown.

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour. Monitor by

TLC/LCMS.

Quench: Pour the reaction mixture into a rapidly stirring saturated NH4Cl solution at 0°C.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4,

and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient). 6-azaindoles are

polar; expect elution at higher EtOAc percentages.

Functionalization Workflow
Once the core is synthesized, functionalization at C3 (for signaling specificity) and C2 (for

metabolic stability) is required.

4-Substituted
3-Nitropyridine

Bartoli Cyclization
(VinylMgBr, THF) 6-Azaindole Core C3-Iodination

(NIS, DMF)
Suzuki/Sonogashira

(Ar-B(OH)2 / Acetylene)
Kinase Inhibitor

Candidate

Click to download full resolution via product page

Caption: Synthetic pathway from nitropyridine precursor to functionalized kinase inhibitor via

Bartoli cyclization and C3-coupling.

Part 3: Medicinal Chemistry Strategy (SAR)
Metabolic Liability: Aldehyde Oxidase (AO)
A critical failure mode for azaindole kinase inhibitors is rapid clearance by cytosolic Aldehyde

Oxidase (AO). AO preferentially oxidizes the carbon alpha to the nitrogen in heterocycles.

Vulnerability: The C2 position of 6-azaindole is highly susceptible to nucleophilic attack by

the AO molybdenum center.

Solution: "Blocking" the C2 position is mandatory for oral bioavailability.
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Tactics: Introduce small lipophilic groups at C2 (Methyl, Chloro, Cyano). Large groups may

clash with the Gatekeeper residue depending on the binding mode.

Hinge Binding Modes
While 7-azaindole binds in a "classic" mode (N1 donor / N7 acceptor), 6-azaindole often adopts

alternative conformations:

Water-Mediated: The N6 nitrogen may not directly contact the hinge backbone but instead

stabilizes a structural water molecule that bridges to the protein.

Flipped Mode: In some kinases (e.g., JAK2), the scaffold may flip 180°, presenting C2/C3 to

the hinge, though this is less common than in indazoles.

Part 4: Experimental Validation Protocols
Kinase Inhibition Assay (ADP-Glo™)
To validate the bioisosteric replacement, a robust biochemical assay is required.

Principle: Measures ADP formation (a product of the kinase reaction) via a coupled luciferase

reaction.

Protocol:

Reagents: Recombinant Kinase (e.g., JAK2, c-Met), Substrate (peptide/protein), ATP (ultra-

pure), Test Compound (6-azaindole derivative), ADP-Glo Reagent.

Preparation: Prepare 3x concentrations of Kinase, Substrate/ATP mix, and Compound in

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

Reaction:

Add 2 µL Compound (serial dilution in DMSO).

Add 2 µL Kinase solution. Incubate 10 min (pre-equilibrium).

Add 2 µL Substrate/ATP mix to initiate.
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Incubate at RT for 60 min.

Detection:

Add 6 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate

30 min.

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Analysis: Calculate IC50 using a 4-parameter logistic fit. Compare 6-azaindole analog vs. 7-

azaindole control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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